molecular formula C9H7INNaO3 B1262144 Sodium iodohippurate (131I) CAS No. 881-17-4

Sodium iodohippurate (131I)

Cat. No.: B1262144
CAS No.: 881-17-4
M. Wt: 331.05 g/mol
InChI Key: XYITYKDGJLHYPW-UDYUCQKZSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodohippurate sodium I-131 involves the iodination of hippuric acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of iodohippurate sodium I-131 follows similar synthetic routes but on a larger scale. The process ensures high radiochemical purity and specific activity. Quality control measures include radiochemical purity assessments using thin-layer chromatography and ensuring the pH of the final product is between 7.0 and 8.5 .

Types of Reactions:

    Substitution Reactions: Iodohippurate sodium I-131 can undergo nucleophilic substitution reactions due to the presence of the iodine atom on the benzene ring.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

    Oxidizing Agents: Used in the initial iodination step.

    Sodium Hydroxide: Utilized for neutralization to form the sodium salt.

Major Products:

Scientific Research Applications

Iodohippurate sodium I-131 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of iodohippurate sodium I-131 involves its rapid uptake and excretion by the kidneys. After intravenous administration, the compound is quickly taken up by the renal system, with maximum renal uptake occurring within 2-5 minutes. The radioactive iodine (I-131) emits gamma radiation, which can be detected using imaging equipment to assess renal function and urinary tract obstructions . The compound primarily targets the renal tubules and glomeruli, allowing for detailed imaging and functional analysis of the kidneys .

Biological Activity

Sodium iodohippurate (131I) is a radiopharmaceutical compound primarily used in nuclear medicine for its ability to assess renal function and to treat certain thyroid conditions. This article delves into the biological activity of this compound, including its pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

Sodium iodohippurate (131I) is an organic compound classified under hippuric acids, with the chemical formula C9H7INNaO3C_9H_7INNaO_3. It consists of a benzoyl group linked to a glycine derivative, modified by the incorporation of the radioactive iodine isotope 131I^{131}I . The compound is notable for its dual emission of radiation: beta particles for therapeutic effects and gamma radiation for diagnostic imaging.

Mechanism of Action:

  • Absorption and Distribution: After oral administration, sodium iodohippurate (131I) is rapidly absorbed from the gastrointestinal tract (approximately 90% within 60 minutes). It is then distributed throughout the extracellular fluid and primarily taken up by the kidneys due to the sodium/iodide symporter .
  • Radiation Effects: The therapeutic efficacy arises from beta radiation, which induces cellular damage in target tissues, particularly in hyperfunctioning thyroid cells. The gamma radiation facilitates imaging and localization of the compound .

Pharmacodynamics

The biological activity of sodium iodohippurate (131I) is characterized by its interaction with renal tissues and thyroid cells. The compound's uptake in these organs allows for both diagnostic and therapeutic applications:

  • Renal Function Assessment: Sodium iodohippurate (131I) is utilized to evaluate renal blood flow and function through scintigraphy. Its renal clearance can be measured, providing insights into kidney health .
  • Thyroid Treatment: It is employed in treating hyperthyroidism and differentiated thyroid cancer by selectively damaging thyroid tissue through localized radiation exposure .

Case Studies and Clinical Applications

Numerous studies highlight the effectiveness and safety profile of sodium iodohippurate (131I) in clinical settings:

  • Assessment of Renal Function:
    • A study involving patients with various renal conditions demonstrated that sodium iodohippurate (131I) provided reliable measurements of renal blood flow compared to traditional methods. The scintigraphic imaging facilitated a better understanding of renal perfusion dynamics .
  • Treatment of Thyroid Disorders:
    • In a cohort study assessing patients with hyperthyroidism, treatment with sodium iodohippurate (131I) resulted in significant reductions in thyroid hormone levels. Patients exhibited improved clinical outcomes with minimal adverse effects reported .
  • Diagnostic Imaging:
    • A clinical trial focused on the use of sodium iodohippurate (131I) for diagnosing thyroid malignancies showed high sensitivity and specificity rates. This underscores its utility as a dual-purpose agent in both treatment and diagnostic scenarios .

Adverse Effects and Considerations

While sodium iodohippurate (131I) is generally well-tolerated, potential adverse effects include:

  • Radiation exposure risks, particularly in sensitive populations.
  • Possible allergic reactions or thyroid dysfunction post-treatment.

Monitoring renal function post-administration is crucial due to variations in individual uptake based on pre-existing conditions .

Summary Table: Key Characteristics

PropertyDescription
Chemical Formula C9H7INNaO3C_9H_7INNaO_3
Physical Half-Life 8.04 days
Biological Half-Life Approximately 120 days in thyroid tissue
Primary Use Renal function assessment; treatment of hyperthyroidism and thyroid cancer
Mechanism Beta radiation induces cellular damage; gamma radiation aids imaging
Administration Route Oral or intravenous

Properties

CAS No.

881-17-4

Molecular Formula

C9H7INNaO3

Molecular Weight

331.05 g/mol

IUPAC Name

sodium;2-[(2-(131I)iodanylbenzoyl)amino]acetate

InChI

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10+4;

InChI Key

XYITYKDGJLHYPW-UDYUCQKZSA-M

SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[131I].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Key on ui other cas no.

881-17-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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